

Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent, first synthesized in 1957. [1][2] It is a fluorinated pyrimidine analogue of cytosine.[3][4] While initially investigated as a potential anti-tumor agent, its efficacy was found to be insufficient for that purpose.[2] However, it was subsequently discovered to be effective against fungal infections, particularly serious systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][3][5] **Flucytosine** is a prodrug, meaning it has no intrinsic antifungal activity itself.[4][5] Its therapeutic effect is a result of its conversion into 5-fluorouracil (5-FU) within susceptible fungal cells, which then disrupts fungal RNA and DNA synthesis.[1][5][6] Due to the rapid development of resistance when used alone, **flucytosine** is often administered in combination with other antifungal agents, such as amphotericin B, to enhance its efficacy.[1][5][7]

Chemical and Physical Properties

Flucytosine is an odorless, white to off-white crystalline solid.[3][8][9] Its chemical and physical properties are summarized in the table below.



Property	Value	References
IUPAC Name	4-amino-5-fluoro-1,2- dihydropyrimidin-2-one	[1]
Synonyms	5-Fluorocytosine, 5-FC, Ancobon, Ancotil	[1][3]
CAS Number	2022-85-7	[3]
Molecular Formula	C4H4FN3O	[3]
Molecular Weight	129.09 g/mol	[3][9]
Melting Point	295-297 °C (with decomposition)	[1][3][8]
Solubility	- Water: 1.5 g/100 mL (at 25 °C) - Ethanol: Slightly soluble - DMSO: ≥6.4 mg/mL - Chloroform: Practically insoluble - Ether: Practically insoluble	[3][8][9][10]
рКа	3.26	[8]
Appearance	White to off-white crystalline powder	[3][9]
UV Maximum (in 0.1N HCl)	285 nm	[8]

Synthesis of Flucytosine

The synthesis of **flucytosine** can be achieved through several routes, with the most common industrial methods starting from either 5-fluorouracil or cytosine.

Synthesis from 5-Fluorouracil

A prevalent industrial method for synthesizing **flucytosine** begins with 5-fluorouracil (5-FU).[11] [12][13] This multi-step process generally involves chlorination, amination, and subsequent hydrolysis.[13][14]



A described synthetic pathway involves the following transformations:

- Chlorination: 5-Fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a tertiary amine like dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine.[4][11][13]
- Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with ammonia. This selectively substitutes the chlorine atom at the 4-position to form 4-amino-2-chloro-5-fluoropyrimidine.[4][11]
- Hydrolysis: The final step is the hydrolysis of the remaining chlorine atom at the 2-position.
 This is typically achieved by heating in an acidic solution, such as hydrochloric acid, to produce flucytosine.[4][11]



Click to download full resolution via product page

Synthesis of **Flucytosine** from 5-Fluorouracil.

Synthesis from Cytosine

An alternative approach is the direct fluorination of cytosine.[12][14] This method has been explored using both batch and continuous flow processes.[14]

A one-step continuous flow process has been developed that involves the reaction of cytosine with fluorine gas.[14]

- Reaction Setup: A solution of cytosine in formic acid (10 wt %) and a stream of fluorine gas
 (10 vol % in nitrogen) are passed through a silicon carbide flow reactor.[14]
- Reaction Conditions: The reactor is maintained at a controlled temperature, for instance, 10
 °C.[14]
- Work-up: After the reaction reaches a steady state, the product mixture is collected. n-Butanol is added to the solution to precipitate the flucytosine product.[14]



• Isolation: The precipitated solid is then isolated by filtration to yield pure **flucytosine**.[14] This continuous flow method has been reported to achieve high purity (99.8%) and a yield of 83%.[14]

Alternative Synthesis Route from Cytosine

Another patented method describes a multi-step synthesis starting from cytosine that involves halogenation, protection of the amino group, fluorination, and finally deprotection.[15]

- Halogenation: Cytosine undergoes a halogenation reaction with a halogenating agent, such as N-bromosuccinimide, in an organic solvent to produce a halogenated intermediate (e.g., 5-bromocytosine).[15]
- Amino Group Protection: The amino group of the halogenated intermediate is then protected by reacting it with an amino protecting agent.[15]
- Fluorination: The protected intermediate undergoes a fluorination reaction with a fluoro reagent in a polar aprotic solvent or hydrogen fluoride at elevated temperatures (70-200 °C).
 [15]
- Deprotection: The resulting fluorinated and protected intermediate is then subjected to a
 deprotection reaction to remove the amino protecting group, yielding 5-flucytosine, which is
 then purified.[15]

Mechanism of Action

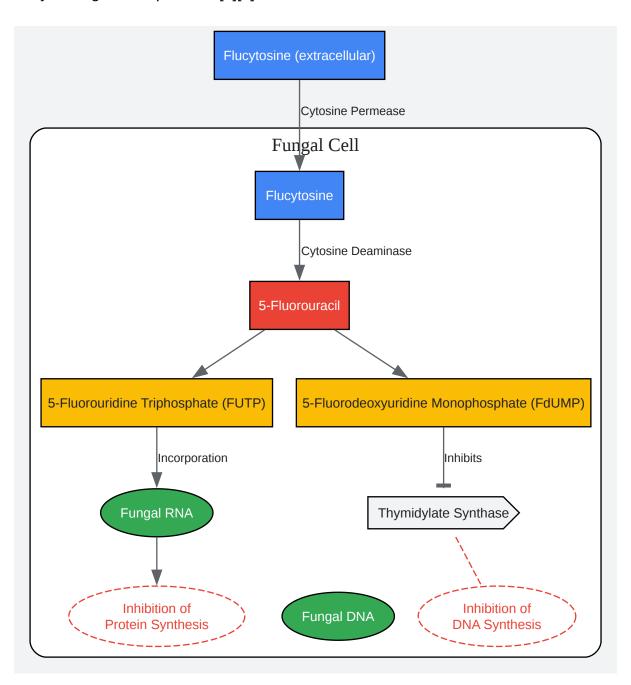
Flucytosine's antifungal activity is a result of its intracellular conversion to 5-fluorouracil (5-FU), a potent antimetabolite.[5][7][16] This conversion is selective to fungal cells because they possess the enzyme cytosine deaminase, which is absent in mammalian cells.[16]

The mechanism of action involves the following key steps:

- Uptake: Flucytosine is transported into the fungal cell by an enzyme called cytosine permease.[5]
- Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts flucytosine to 5-fluorouracil (5-FU).[5][6]



- Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine triphosphate (FUTP). FUTP is then incorporated into fungal RNA in place of uracil triphosphate. This disrupts protein synthesis by altering the aminoacylation of tRNA.[1][5][17]
- Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthase.
 [6][7][16] This inhibition blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[1][7]





Click to download full resolution via product page

Mechanism of action of **Flucytosine** in fungal cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Flucytosine Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flucytosine | C4H4FN3O | CID 3366 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Facebook [cancer.gov]
- 7. Flucytosine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flucytosine [drugfuture.com]
- 9. FLUCYTOSINE USP PCCA [pccarx.com]
- 10. apexbt.com [apexbt.com]
- 11. 5-Fluorocytosine synthesis chemicalbook [chemicalbook.com]
- 12. CN106795123A The preparation method of Flucytosine and fluorocytosine derivative -Google Patents [patents.google.com]
- 13. US20170298028A1 Process for Producing Fluorocytosine and Fluorocytosine Derivatives Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103819412A Preparation method of 5-flucytosine Google Patents [patents.google.com]
- 16. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 17. Flucytosine | Johns Hopkins ABX Guide [hopkinsguides.com]



 To cite this document: BenchChem. [Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672868#chemical-properties-and-synthesis-of-flucytosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com